molecular formula C11H10N2O B13463516 4-(4-Aminophenyl)-1,2-dihydropyridin-2-one CAS No. 937677-77-5

4-(4-Aminophenyl)-1,2-dihydropyridin-2-one

Cat. No.: B13463516
CAS No.: 937677-77-5
M. Wt: 186.21 g/mol
InChI Key: RHZNUXXPEZOJIF-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)-1,2-dihydropyridin-2-one is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an aminophenyl group attached to a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Aminophenyl)-1,2-dihydropyridin-2-one typically involves the reaction of 4-aminophenyl derivatives with dihydropyridinone precursors. One common method includes the condensation reaction between 4-aminobenzaldehyde and a suitable dihydropyridinone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-pressure reactors and advanced catalytic systems can optimize the reaction conditions, leading to higher efficiency and cost-effectiveness. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Aminophenyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its fully reduced form, often involving hydrogenation.

    Substitution: The aminophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is frequently used for reduction reactions.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aminophenyl derivatives.

Scientific Research Applications

4-(4-Aminophenyl)-1,2-dihydropyridin-2-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of dyes, pigments, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The aminophenyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The dihydropyridinone ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    4-Aminophenol: Shares the aminophenyl group but lacks the dihydropyridinone ring.

    2-Aminopyridine: Contains a pyridine ring with an amino group but differs in structure and properties.

    4-(4-Aminophenyl)pyridine: Similar structure but without the dihydropyridinone ring.

Uniqueness: 4-(4-Aminophenyl)-1,2-dihydropyridin-2-one is unique due to the combination of the aminophenyl group and the dihydropyridinone ring, which imparts distinct chemical and biological properties

Properties

CAS No.

937677-77-5

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-(4-aminophenyl)-1H-pyridin-2-one

InChI

InChI=1S/C11H10N2O/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-7H,12H2,(H,13,14)

InChI Key

RHZNUXXPEZOJIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC=C2)N

Origin of Product

United States

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